molecular formula C17H16N2O4 B15030465 2-{[(1E)-(3,4-dihydroxyphenyl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3-dione

2-{[(1E)-(3,4-dihydroxyphenyl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3-dione

Cat. No.: B15030465
M. Wt: 312.32 g/mol
InChI Key: KSLXZVZLLJCENW-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE typically involves a multi-step process. One common method starts with the condensation of 3,4-dihydroxybenzaldehyde with an appropriate amine to form the Schiff base. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

2-{[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2(1H)-pyridones: These compounds share a similar heterocyclic structure and have comparable biological activities.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: This compound has similar antioxidant properties and is formed in the Maillard reaction.

Uniqueness

What sets 2-{[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE apart is its unique combination of aromatic and heterocyclic elements, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C17H16N2O4/c20-12-6-1-9(7-13(12)21)8-18-19-16(22)14-10-2-3-11(5-4-10)15(14)17(19)23/h1-3,6-8,10-11,14-15,20-21H,4-5H2/b18-8+

InChI Key

KSLXZVZLLJCENW-QGMBQPNBSA-N

Isomeric SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CC(=C(C=C4)O)O

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=CC(=C(C=C4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.